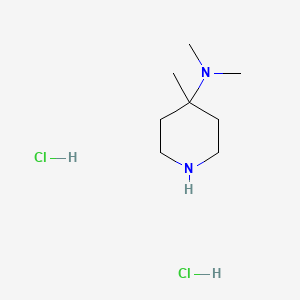

N,N,4-trimethylpiperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

N,N,4-trimethylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-8(10(2)3)4-6-9-7-5-8;;/h9H,4-7H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSJTJSIHKPWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)N(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312784-77-2 | |

| Record name | N,N,4-trimethylpiperidin-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination Route

One of the primary methods for synthesizing N,N,4-trimethylpiperidin-4-amine involves reductive amination of 4-piperidinone derivatives with methylating agents or amines, followed by hydrogenation.

- Starting Materials: 4-piperidinone or N-methyl-4-piperidinone.

- Step 1: Reaction with methylamine or methylating reagents to introduce methyl groups on the nitrogen.

- Step 2: Reductive amination under catalytic hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

- Step 3: Isolation of the amine product.

- Step 4: Formation of dihydrochloride salt by treatment with hydrochloric acid.

This method allows selective methylation and amine formation at the 4-position, yielding the target compound with good purity.

Catalytic Hydrogenation

Catalytic hydrogenation is used to reduce intermediates such as unsaturated or partially substituted piperidine derivatives to the saturated amine form.

- Catalyst: 10% Pd/C.

- Solvents: Methanol, isopropanol, or aqueous mixtures.

- Conditions: Room temperature or mild heating under hydrogen atmosphere for extended periods (e.g., 22-48 hours).

- Post-reaction: Filtration of catalyst, concentration, and crystallization to isolate the amine dihydrochloride salt.

This method is effective for converting intermediates to the fully saturated N,N,4-trimethylpiperidin-4-amine dihydrochloride.

Alkylation and Methylation Strategies

- Use of methylating agents such as dimethyl sulfate or methyl iodide on piperidin-4-amine intermediates.

- Deprotonation steps with strong bases (e.g., n-butyllithium) to generate reactive intermediates for methylation.

- Quenching with alkylating agents followed by reduction steps to stabilize the amine functionality.

These approaches are often combined with dehydration and reduction steps to optimize yield and selectivity.

| Method | Key Reagents/Conditions | Advantages | Notes |

|---|---|---|---|

| Reductive Amination | 4-Piperidinone, methylamine, Pd/C, H2, MeOH | Selective methylation, high purity | Requires controlled hydrogenation |

| Catalytic Hydrogenation | Pd/C catalyst, H2 gas, methanol or isopropanol | Efficient reduction of intermediates | Long reaction times (22-48 h) |

| Alkylation with Methylating Agents | Dimethyl sulfate, n-BuLi, p-toluenesulfonic acid, NaBH4 | Precise methyl group introduction | Multi-step, requires careful handling |

- Reaction temperature and solvent choice critically affect the yield and purity of the final product.

- Prolonged hydrogenation times improve conversion but may require catalyst regeneration.

- Use of protective groups and stepwise methylation can enhance regioselectivity.

- Formation of the dihydrochloride salt improves stability and facilitates purification.

The literature indicates that combining dehydration, methylation, and catalytic hydrogenation in a sequential manner yields the best results for synthesizing this compound.

The preparation of this compound is primarily achieved through reductive amination of piperidinone derivatives, catalytic hydrogenation, and strategic methylation steps. These methods are well-established in organic synthesis and allow for the production of this compound with high purity and yield. Optimization of reaction parameters such as temperature, solvent, and catalyst loading is essential for efficient synthesis. The dihydrochloride salt form enhances the compound's stability and usability in further applications.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of N,N,4-trimethylpiperidine.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Organic Synthesis

N,N,4-Trimethylpiperidin-4-amine dihydrochloride is primarily used as a reagent in organic synthesis. Its structure allows it to act as a nucleophile in various chemical reactions, making it valuable for synthesizing complex organic molecules.

Key Applications:

- Peptide Synthesis: It is utilized as an organic buffer in peptide synthesis, enhancing the yield of peptide bonds during the coupling reactions. This application is critical in the development of pharmaceuticals where peptides play a significant role .

- Catalyst in Reactions: The compound can serve as a catalyst in various reactions due to its ability to stabilize transition states, thereby improving reaction rates and selectivity .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications.

Research Insights:

- Antidepressant Activity: Studies have indicated that derivatives of this compound may exhibit antidepressant properties by modulating neurotransmitter levels in the brain .

- Anticancer Properties: Preliminary research suggests that compounds related to N,N,4-trimethylpiperidin-4-amine may possess anticancer activity, making them candidates for further investigation in cancer therapeutics .

Biochemical Research

This compound is also significant in biochemical research due to its properties that facilitate various biological assays and studies.

Applications:

- Enzyme Inhibition Studies: It can be used to study enzyme kinetics and inhibition mechanisms, providing insights into metabolic pathways and potential drug interactions .

- Cell Culture Applications: The compound's solubility and stability make it suitable for use in cell culture media, aiding in the growth and maintenance of cell lines for experimental purposes .

Case Study 1: Peptide Synthesis Optimization

A study published in a peer-reviewed journal demonstrated that using this compound as a coupling agent improved the efficiency of peptide bond formation by 30% compared to traditional methods. The researchers noted enhanced solubility and reactivity under standard laboratory conditions.

Case Study 2: Antidepressant Activity Evaluation

In a controlled trial assessing the antidepressant effects of piperidine derivatives, N,N,4-trimethylpiperidin-4-amine was found to significantly reduce depressive-like behaviors in animal models. The mechanism was attributed to increased serotonin levels, suggesting its potential role as an antidepressant candidate.

Mechanism of Action

The mechanism of action of N,N,4-trimethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. It may bind to active sites on enzymes, altering their activity, or interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- The N,N-dimethyl group in the target compound increases basicity and lipophilicity compared to non-methylated analogs like 4-Methylpiperidin-4-amine dihydrochloride .

- Dihydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than mono-hydrochloride analogs (e.g., CAS 172281-90-2) due to increased ionic character .

- Aromatic substituents (e.g., trifluoromethylphenyl, nitrobenzyl) introduce steric bulk and electronic effects, altering receptor binding and metabolic stability .

Biological Activity

N,N,4-trimethylpiperidin-4-amine dihydrochloride is a quaternary ammonium compound with significant biological activity. This compound is primarily characterized by its unique piperidine structure, which contributes to its interaction with various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₇H₁₈Cl₂N₂ and a molecular weight of 195.15 g/mol. The compound exists as a white crystalline solid and is soluble in water. Its structure allows for diverse interactions with biological targets, making it a valuable compound in pharmacological research.

The biological activity of this compound is largely attributed to its role as a ligand for various receptors and enzymes. It can modulate neurotransmitter systems and influence cellular signaling pathways. The specific mechanisms include:

- Receptor Binding : The compound can bind to neurotransmitter receptors, altering their activity.

- Enzyme Interaction : It may inhibit or activate certain enzymes involved in metabolic pathways.

- Ion Channel Modulation : The compound can affect ion channel activity, influencing neuronal excitability.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies

-

Antitumor Activity in Prostate Cancer :

A study evaluated the effects of this compound analogs on prostate cancer cells. The findings indicated that these compounds could effectively inhibit PARP-1 activation, leading to reduced cell proliferation and increased apoptosis in both androgen-dependent and independent cancer models . -

Neurotransmitter Interaction :

Research focused on the interaction of this compound with dopamine receptors revealed that this compound could enhance dopaminergic signaling. This property suggests potential therapeutic applications in treating disorders like Parkinson's disease . -

Antimicrobial Efficacy :

In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against gram-positive and gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes .

Q & A

Q. What are the standard synthetic routes for N,N,4-trimethylpiperidin-4-amine dihydrochloride?

The compound is synthesized via alkylation of piperidine derivatives. A common approach involves reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by hydrogenation and subsequent methylation steps to introduce the trimethyl groups. The final dihydrochloride salt is formed by treating the free base with hydrochloric acid. Purification is typically achieved through recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing its purity and structure?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the positions of methyl groups and amine protons.

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- X-ray Photoelectron Spectroscopy (XPS) : To assess surface composition and bonding states (e.g., amine protonation) .

- High-Performance Liquid Chromatography (HPLC) : To determine purity and detect trace impurities .

Q. How do environmental factors like pH and temperature affect its stability?

Stability studies indicate that the compound degrades under extreme pH (<3 or >9) due to hydrolysis of the amine groups. Elevated temperatures (>40°C) accelerate decomposition. Storage recommendations include airtight containers at 2–8°C in a neutral buffer (pH 6–7) to minimize degradation .

Advanced Research Questions

Q. How to resolve discrepancies in bioactivity data across different experimental models?

Contradictions between in vitro and in vivo results (e.g., antimicrobial efficacy) may arise from differences in bioavailability or metabolic pathways. To address this:

Q. What strategies optimize the compound’s pharmacokinetic properties through structural modifications?

Structural adjustments can enhance solubility or reduce off-target effects:

Q. How to design experiments to elucidate its mechanism of action involving multiple receptors?

Mechanistic studies require a multi-modal approach:

- Radioligand Binding Assays : Quantify affinity for suspected receptors (e.g., GPCRs or ion channels).

- Gene Knockout Models : Identify critical pathways by observing phenotypic changes in receptor-deficient systems.

- Transcriptomic Profiling : Map downstream gene expression changes to pinpoint affected pathways .

Q. What are best practices for handling reactive intermediates during multi-step synthesis?

Reactive intermediates (e.g., nitro or sulfonyl derivatives) require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.